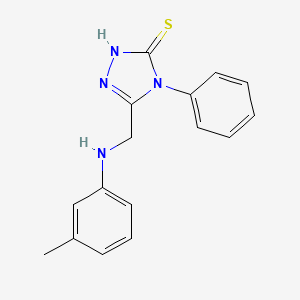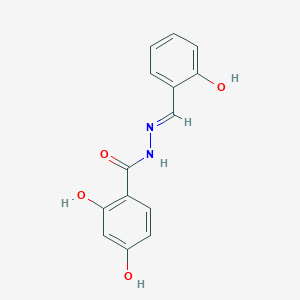![molecular formula C27H27N3O3S2 B12019717 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, Pharmakologie und Materialwissenschaft. Diese Verbindung verfügt über eine einzigartige Struktur, die einen Thiazolidinring, eine Indol-Einheit und eine substituierte Acetamidgruppe umfasst, was sie zu einem interessanten Thema für die chemische Forschung und Entwicklung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiazolidinrings: Der Thiazolidinring kann durch Reaktion eines geeigneten Thioharnstoffderivats mit einem Cyclohexanonderivat unter sauren Bedingungen synthetisiert werden.
Indolbildung: Die Indol-Einheit kann durch die Fischer-Indolsynthese synthetisiert werden, die die Reaktion von Phenylhydrazin mit einem Keton oder Aldehyd beinhaltet.
Kupplungsreaktion: Die Thiazolidin- und Indol-Zwischenprodukte werden dann unter Verwendung eines geeigneten Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) gekoppelt.
Acetamidbildung: Der letzte Schritt beinhaltet die Acylierung des gekoppelten Produkts mit 3,4-Dimethylanilin, um die gewünschte Acetamidverbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Skalierbarkeit zu verbessern. Dies könnte die Verwendung von Durchflussreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und die Entwicklung effizienterer Katalysatoren und Reagenzien umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Reduktion von Carbonylgruppen zu Alkoholen führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Acetamidgruppe, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Alkylhalogenide, Acylchloride
Hauptprodukte
Oxidation: Sulfoxide, Sulfone
Reduktion: Alkohole
Substitution: Substituierte Acetamide
Wissenschaftliche Forschungsanwendungen
2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird wegen ihrer potenziellen Anwendung als Therapeutikum untersucht, da ihre einzigartigen strukturellen Merkmale möglicherweise eine biologische Aktivität wie entzündungshemmende, antimikrobielle oder krebshemmende Eigenschaften verleihen.
Pharmakologie: Es werden Untersuchungen durchgeführt, um die Pharmakokinetik und Pharmakodynamik der Verbindung zu verstehen, einschließlich ihres Absorption, Distribution, Metabolismus und Exkretion (ADME)-Profils.
Materialwissenschaft: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen, optischen oder mechanischen Eigenschaften.
Biologische Studien: Die Verbindung wird in biologischen Tests eingesetzt, um ihre Auswirkungen auf verschiedene zelluläre Signalwege und molekulare Zielstrukturen zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie:
An Enzyme bindet: Spezifische Enzyme in Stoffwechsel- oder Signalwegen inhibiert oder aktiviert.
Mit Rezeptoren interagiert: An zelluläre Rezeptoren bindet und deren Aktivität moduliert, was zu Veränderungen in den zellulären Reaktionen führt.
Die Genexpression beeinflusst: Die Expression von Genen beeinflusst, die an verschiedenen biologischen Prozessen beteiligt sind, wie Entzündung, Zellproliferation oder Apoptose.
Wirkmechanismus
The mechanism of action of 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic or signaling pathways.
Receptor Interaction: Binding to cellular receptors and modulating their activity, leading to changes in cellular responses.
Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-Phenylacetamid
- 2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-Methylphenyl)acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamid liegt in seinem spezifischen Substitutionsmuster, das im Vergleich zu ähnlichen Verbindungen möglicherweise eine unterschiedliche biologische Aktivität und physikalisch-chemische Eigenschaften verleiht. Insbesondere das Vorhandensein der 3,4-Dimethylphenylgruppe kann die Wechselwirkung der Verbindung mit molekularen Zielstrukturen und ihr pharmakologisches Profil insgesamt beeinflussen.
Eigenschaften
Molekularformel |
C27H27N3O3S2 |
|---|---|
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-16-12-13-18(14-17(16)2)28-22(31)15-29-21-11-7-6-10-20(21)23(25(29)32)24-26(33)30(27(34)35-24)19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,28,31)/b24-23- |
InChI-Schlüssel |
BBEQWURSGXACGX-VHXPQNKSSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCCC5)/C2=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCCC5)C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)

![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)
![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)




![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019689.png)
![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)



![(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019714.png)
